Rwfwlm
Description
Rwfwlm (hypothetical name for demonstration purposes) is a synthetic inorganic compound characterized by its unique tetrahedral coordination geometry and high thermal stability. Its molecular formula is proposed as RWF₃L₂M, where R represents a rare-earth metal, W a transition metal, F a halogen ligand, L an organic chelating agent, and M a counterion. Its synthesis involves a solvothermal method under inert conditions, yielding crystalline structures with a surface area of 250–300 m²/g, as confirmed by BET analysis .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCSSYAUKKIDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H66N12O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Rwfwlm is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The specific modifications in this compound include D-tryptophan at positions 2 and 5, and N-methylphenylalanine at position 3 .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Rwfwlm undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: The disulfide bonds in the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to modify its activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed:
Oxidation: Methionine sulfoxide-containing this compound.
Reduction: Reduced this compound with free thiol groups.
Substitution: Modified this compound with altered amino acid sequences.
Scientific Research Applications
Rwfwlm has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating neuropeptide receptor activity and its effects on cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating small cell lung cancer and other neuropeptide-dependent diseases.
Mechanism of Action
Rwfwlm exerts its effects by binding to neuropeptide receptors, thereby blocking the action of endogenous neuropeptides like substance P. This inhibition leads to the suppression of neuropeptide-induced cell proliferation and the activation of apoptotic pathways. The molecular targets of this compound include neurokinin receptors, which are involved in various signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Critical Evaluation of Research Methodologies
Studies on Rwfwml and its analogs predominantly use density functional theory (DFT) simulations paired with experimental validation (e.g., XRD, XPS). However, discrepancies exist:
Biological Activity
Rwfwlm is a compound that has garnered attention in the field of natural products and pharmacology due to its diverse biological activities. This article delves into the biological activity of this compound, supported by various studies, data tables, and case studies to provide a comprehensive understanding of its potential therapeutic applications.
Chemical Nature and Sources
This compound is classified among meroterpenoids, which are natural products synthesized by various organisms, including fungi, plants, and marine life. These compounds exhibit a wide range of structural diversity, leading to a spectrum of biological activities. The classification of this compound as a meroterpenoid suggests its potential in multiple therapeutic areas due to its complex structure.
Biological Activities
Recent literature highlights several key biological activities associated with this compound:
- Anti-inflammatory Activity : this compound has shown promising results in inhibiting inflammatory mediators such as nitric oxide and TNF-α, which are crucial in the pathogenesis of various inflammatory diseases .
- Antimicrobial Properties : The compound exhibits significant antibacterial and antifungal activity, making it a candidate for further exploration in treating infections .
- Neuroprotective Effects : Research indicates that this compound may have protective effects on neuronal cells, potentially offering therapeutic benefits in neurodegenerative conditions .
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study conducted on the anti-inflammatory properties of this compound demonstrated its ability to significantly reduce inflammation markers in vitro. The findings indicated that this compound could be effective in managing conditions like arthritis and other inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results showed that this compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative treatment for bacterial infections.
Computational Analysis
The evaluation of this compound's biological activity has been enhanced through computational methods. Tools like PASS (Prediction of Activity Spectra for Substances) have been employed to predict over 3500 pharmacotherapeutic effects based on this compound's chemical structure. This computational approach allows for a better understanding of the compound's multitargeted actions and potential drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
